N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a hydrazone moiety, which is often used in medicinal chemistry for its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 1-phenylethylidenehydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Sulfonamide Formation: The hydrazone intermediate is then reacted with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide
- N-(3-chlorophenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to the presence of both the 3-chloro and 4-methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H22ClN3O4S |
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Molecular Weight |
472g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C23H22ClN3O4S/c1-17(18-9-5-3-6-10-18)25-26-23(28)16-27(19-13-14-22(31-2)21(24)15-19)32(29,30)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,26,28)/b25-17+ |
InChI Key |
ZEPJORRTQFJVTC-KOEQRZSOSA-N |
SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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